molecular formula C9H20N2S B8218742 N1,N1-Dimethyl-N3-(thietan-3-yl)butane-1,3-diamine

N1,N1-Dimethyl-N3-(thietan-3-yl)butane-1,3-diamine

Cat. No.: B8218742
M. Wt: 188.34 g/mol
InChI Key: NXVVOYGPKKATHT-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-N3-(thietan-3-yl)butane-1,3-diamine is a chemical compound with the molecular formula C9H20N2S. It is a colorless liquid that is soluble in water and organic solvents. This compound is primarily used as a reagent in organic synthesis, particularly in the synthesis of amine compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-Dimethyl-N3-(thietan-3-yl)butane-1,3-diamine typically involves the reaction of thietane with N,N-dimethyl-1,3-diaminopropane under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: N1,N1-Dimethyl-N3-(thietan-3-yl)butane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N1,N1-Dimethyl-N3-(thietan-3-yl)butane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-N3-(thietan-3-yl)butane-1,3-diamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction leads to the formation of new chemical bonds and the modification of the target molecules. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Comparison: N1,N1-Dimethyl-N3-(thietan-3-yl)butane-1,3-diamine is unique due to the presence of the thietan-3-yl group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-N,1-N-dimethyl-3-N-(thietan-3-yl)butane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2S/c1-8(4-5-11(2)3)10-9-6-12-7-9/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVVOYGPKKATHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN(C)C)NC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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